molecular formula C18H10F8N2 B10881001 2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine

2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine

Katalognummer: B10881001
Molekulargewicht: 406.3 g/mol
InChI-Schlüssel: SZFAOSWPNABWRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of pentafluoroethyl and trifluoromethyl groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with pentafluoroethyl iodide and trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit microtubule polymerization by binding to the colchicine binding site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its target proteins, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(trifluoromethyl)quinolin-4-amine: Shares a similar quinoline core but lacks the pentafluoroethyl group.

    4-trifluoromethyl-2-anilinoquinoline: Contains a trifluoromethyl group and an anilino group but differs in the substitution pattern.

Uniqueness

2-(pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H10F8N2

Molekulargewicht

406.3 g/mol

IUPAC-Name

2-(1,1,2,2,2-pentafluoroethyl)-N-phenyl-3-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C18H10F8N2/c19-16(20,18(24,25)26)15-13(17(21,22)23)14(27-10-6-2-1-3-7-10)11-8-4-5-9-12(11)28-15/h1-9H,(H,27,28)

InChI-Schlüssel

SZFAOSWPNABWRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)C(C(F)(F)F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.